![molecular formula C6H12O12P2 · 2Na B569747 D-myo-Inositol-1,2-diphosphate (sodium salt) CAS No. 208584-51-4](/img/structure/B569747.png)
D-myo-Inositol-1,2-diphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,2-diphosphate (sodium salt), also known as Ins (1,2)P2 (sodium salt), is one of the many inositol phosphate (InsP) isomers . These isomers can act as small, soluble second messengers in the transmission of cellular signals .
Synthesis Analysis
The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .Molecular Structure Analysis
The molecular formula of D-myo-Inositol-1,2-diphosphate (sodium salt) is C6H12O12P2 • 2Na . The SMILES string representation is O[C@@H]1C@@HC@@H(O)=O)C@@H(O)=O)C@H[C@H]1O.[Na+].[Na+] .Chemical Reactions Analysis
The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .Physical And Chemical Properties Analysis
D-myo-Inositol-1,2-diphosphate (sodium salt) is a lyophilized powder with a molecular weight of 384.1 . It has a solubility of 5 mg/ml in water .Scientific Research Applications
Cell Signaling and Second Messenger Role
D-myo-Inositol-1,2-diphosphate acts as a soluble second messenger in cellular signal transduction. It is part of the inositol phosphate (InsP) family, which includes well-studied molecules like Ins(1,4,5)P3. Ins(1,2)P2 is produced through phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Upon binding to its receptor on the endoplasmic reticulum, Ins(1,2)P2 triggers calcium release, influencing intracellular calcium levels .
Polycystic Ovary Syndrome (PCOS) and Hormonal Imbalances
Research suggests that myo-Inositol (the most abundant stereoisomer of inositols) supplementation, including D-myo-Inositol-1,2-diphosphate, may benefit patients with PCOS. It improves endocrine parameters, insulin resistance, and hormonal imbalances in PCOS young overweight women . The compound’s role in modulating hormonal pathways makes it relevant for conditions related to hormonal dysregulation.
Type 2 Diabetes and Glucose Homeostasis
While more research is needed, some studies explore the effectiveness of myo-Inositol in type 2 diabetes treatment. D-myo-Inositol-1,2-diphosphate, as part of this group, could impact glucose homeostasis and insulin sensitivity .
Mechanism of Action
Target of Action
D-myo-Inositol-1,2-diphosphate (sodium salt) is one of the many inositol phosphate (InsP) isomers that could act as small, soluble second messengers in the transmission of cellular signals . The primary target of this compound is the receptor of another inositol phosphate isomer, Ins (1,4,5)P3, located on the endoplasmic reticulum .
Mode of Action
The interaction of D-myo-Inositol-1,2-diphosphate (sodium salt) with its targets involves the binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum . This binding results in the opening of the calcium channels and an increase in intracellular calcium .
Biochemical Pathways
The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This biochemical pathway is affected when D-myo-Inositol-1,2-diphosphate (sodium salt) is introduced. The downstream effects include the release of Ca2+ from a nonmitochondrial intracellular store in cells .
Pharmacokinetics
Its solubility in water (5 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of D-myo-Inositol-1,2-diphosphate (sodium salt)'s action include the initiation of Ca2+ release when injected into Xenopus oocytes . It is 1,000-fold less potent than ins (1,4,5)p3 at initiating this release .
Future Directions
properties
IUPAC Name |
disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHIHUTKCMLKM-JBGYRJLXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol-1,2-diphosphate (sodium salt) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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